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Cat. No.: B1267595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-amino-3-oxopropanoate (CAS No. 7597-56-0), also known as ethyl malonamate, is a

valuable bifunctional organic compound featuring both an ester and a primary amide group. Its

structure makes it a versatile building block in the synthesis of various heterocyclic compounds

and pharmacologically active molecules.[1] This guide provides a comprehensive overview of

the expected spectroscopic characteristics of ethyl 3-amino-3-oxopropanoate, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed experimental protocols for acquiring such data are also presented.

While specific experimental spectra for ethyl 3-amino-3-oxopropanoate are not widely

available in public spectroscopic databases, this guide outlines the theoretically predicted data

based on its molecular structure. This information is crucial for researchers in identifying and

characterizing the compound in a laboratory setting.

Chemical Structure and Properties
Molecular Formula: C₅H₉NO₃[1]

Molecular Weight: 131.13 g/mol [1]

Structure:
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethyl 3-amino-3-
oxopropanoate. These predictions are derived from established principles of NMR, IR, and

Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons

Predicted
Chemical Shift
(δ) ppm
(CDCl₃)

Multiplicity Integration
Coupling
Constant (J)
Hz

-O-CH₂-CH₃ ~1.3 Triplet (t) 3H ~7.1

-CH₂-C(=O)N ~3.4 Singlet (s) 2H N/A

-O-CH₂-CH₃ ~4.2 Quartet (q) 2H ~7.1

-NH₂ ~5.5 - 7.0
Broad Singlet (br

s)
2H N/A

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ) ppm (CDCl₃)

-O-CH₂-CH₃ ~14

-CH₂-C(=O)N ~42

-O-CH₂-CH₃ ~62

C=O (Ester) ~168

C=O (Amide) ~170

Table 3: Predicted IR Spectroscopy Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description of Vibration

N-H (Amide) 3400 - 3200
Symmetric and asymmetric

stretching

C-H (sp³) 3000 - 2850 Stretching

C=O (Ester) ~1740 Stretching

C=O (Amide I) ~1680 Stretching

N-H (Amide II) ~1640 Bending

C-O (Ester) 1300 - 1000 Stretching

Table 4: Predicted Mass Spectrometry Data
Ion Type Predicted m/z Notes

[M]⁺ 131.06 Molecular ion

[M+H]⁺ 132.06
Protonated molecule (common

in ESI, CI)

[M+Na]⁺ 154.04
Sodium adduct (common in

ESI)

Fragments Various

Fragmentation would likely

involve loss of the ethoxy

group (-45), the amino group

(-16), or cleavage of the C-C

bond between the carbonyls.

Experimental Protocols
Acquiring high-quality spectroscopic data is fundamental for unambiguous structure

elucidation. Below are detailed, generalized protocols for the analysis of a small organic

molecule like ethyl 3-amino-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh approximately 5-10 mg of the ethyl 3-amino-3-oxopropanoate sample.

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect

chemical shifts.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or a precise chemical shift reference is required (most modern

spectrometers reference the residual solvent peak).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to

optimize the magnetic field homogeneity.

Set the acquisition parameters: a 30° or 45° pulse angle is typically used for routine

spectra to allow for a shorter relaxation delay. A relaxation delay (d1) of 1-2 seconds and

an acquisition time (at) of 2-4 seconds are standard.

Acquire the spectrum using a sufficient number of scans (typically 8 to 16) to achieve a

good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00

ppm).

Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling

constants.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.
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Tune the probe for the ¹³C frequency.

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

Set acquisition parameters: A 30° pulse angle with an acquisition time of 1-2 seconds and

a relaxation delay of 2 seconds is a common starting point.

A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the

low natural abundance of the ¹³C isotope.

Process the data similarly to the ¹H spectrum, applying a line broadening factor (e.g., 0.3-

1.0 Hz) to improve the signal-to-noise ratio. Calibrate the spectrum using the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the empty ATR setup. This will be subtracted from the

sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

Place a small amount of the solid ethyl 3-amino-3-oxopropanoate sample directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a

spectrum with a good signal-to-noise ratio.

A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Data Analysis:
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The software will automatically perform the background subtraction.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups in the molecule.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent that is

compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray

Ionization - ESI).

Data Acquisition (e.g., using ESI-MS):

Introduce the sample solution into the mass spectrometer's ion source via direct infusion

or through a liquid chromatography (LC) system.

Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to

achieve stable ionization.

Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺

or other adducts like [M+Na]⁺.

Acquire data over a mass range appropriate for the compound's molecular weight (e.g.,

m/z 50-300).

Data Analysis:

Identify the peak corresponding to the molecular ion or its common adducts to confirm the

molecular weight of the compound.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Logical Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized or isolated chemical compound like ethyl 3-amino-3-oxopropanoate.

Workflow for Spectroscopic Analysis of Ethyl 3-amino-3-oxopropanoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-Amino-3-
oxopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267595#ethyl-3-amino-3-oxopropanoate-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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